molecular formula C11H13NO2 B6274515 (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid CAS No. 5676-65-3

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Cat. No.: B6274515
CAS No.: 5676-65-3
M. Wt: 191.2
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Description

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its unique structural features, which include a dimethylamino group attached to the phenyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, which can lead to the formation of covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid is unique due to its combination of a dimethylamino group and an α,β-unsaturated carbonyl system. This combination provides it with distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

CAS No.

5676-65-3

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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